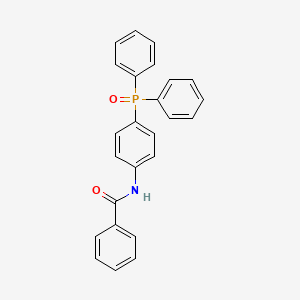
N-(4-(Diphenylphosphoryl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Diphenylphosphoryl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Diphenylphosphoryl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Diphenylphosphoryl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal ions in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparación Con Compuestos Similares
N-(4-(Diphenylphosphoryl)phenyl)benzamide can be compared with other similar compounds, such as:
N-(4-(Diphenylphosphoryl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-(Diphenylphosphoryl)phenyl)thiobenzamide: Contains a thiobenzamide group, which imparts different chemical properties.
N-(4-(Diphenylphosphoryl)phenyl)benzylamine: Features a benzylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90304-94-2 |
|---|---|
Fórmula molecular |
C25H20NO2P |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-(4-diphenylphosphorylphenyl)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
Clave InChI |
BEJNSGLKWMELGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


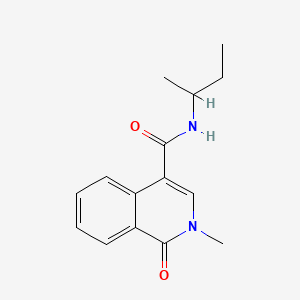

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
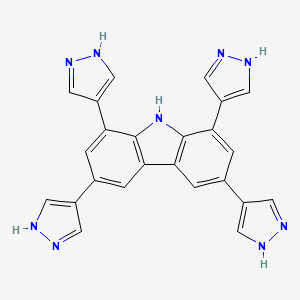
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)


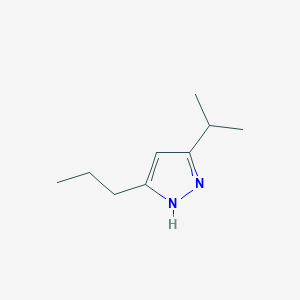
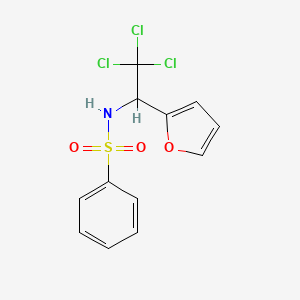
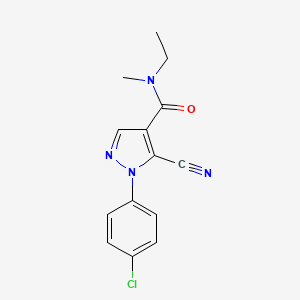
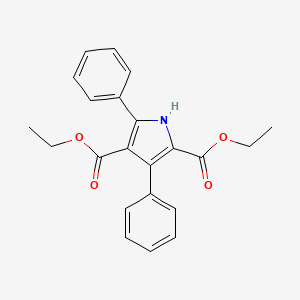
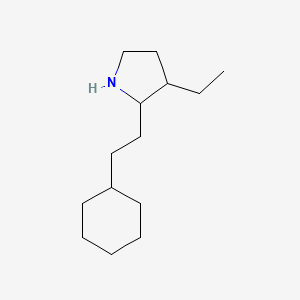
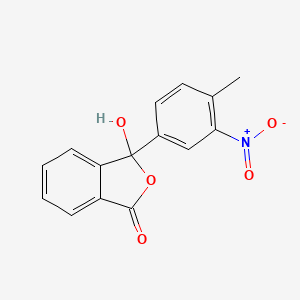
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
